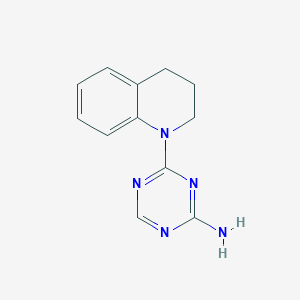
4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-dihydroisoquinolin-1(2H)-one” is a bioactive natural scaffold used for plant disease management . It has been used to synthesize 59 derivatives using the Castagnoli–Cushman reaction .
Synthesis Analysis
The synthesis of these derivatives involves the Castagnoli–Cushman reaction . This reaction is a well-known method for synthesizing such compounds.Molecular Structure Analysis
The molecular structure of these derivatives is based on the scaffold of “3,4-dihydroisoquinolin-1(2H)-one”. The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One of the primary applications of derivatives related to 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine in scientific research involves their synthesis and evaluation for biological activities. These compounds are synthesized through various methods, including one-pot reactions and microwave irradiation, offering a fast and efficient way to produce diverse derivatives. The synthesized compounds have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. For instance, derivatives have been evaluated against various microorganisms, showing good to moderate activities, and have been tested against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. Additionally, some derivatives have shown potential as anticancer agents, indicating the promise of these compounds in therapeutic applications (Bektaş et al., 2007); (Dolzhenko et al., 2021); (Bhat et al., 2016).
Luminescent Properties and Electron Transfer
Another intriguing area of research involving 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine derivatives pertains to their luminescent properties and photo-induced electron transfer capabilities. Studies have synthesized novel model compounds to explore their fluorescence characteristics and quantum yields, revealing the potential of these derivatives as pH probes and in photo-induced electron transfer (PET) processes. This research underscores the versatility of these compounds, extending their applications beyond biological activity to materials science, particularly in the development of sensors and in photochemistry (Gan et al., 2003).
Antimicrobial and Antibacterial Hybrid Conjugates
Hybrid conjugates derived from 4-aminoquinoline and 1,3,5-triazine, closely related to the compound , have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative microorganisms. This showcases the compound's utility in addressing the growing concern of antibiotic resistance by providing a new scaffold for developing novel antibacterial agents. The synthesis of these hybrid conjugates through facile routes, coupled with their promising antibacterial efficacy, marks a significant step towards the discovery of new therapeutic agents in the fight against infectious diseases (Bhat et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGILJKNUTIFEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756765.png)
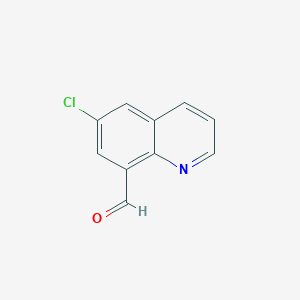
![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)

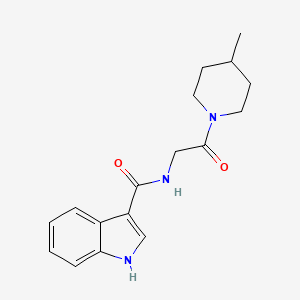

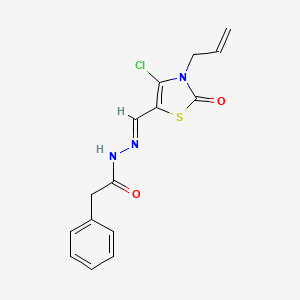
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)
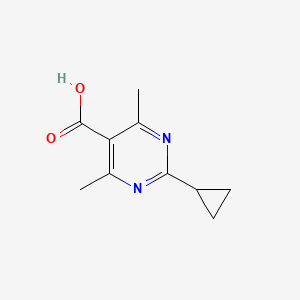
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
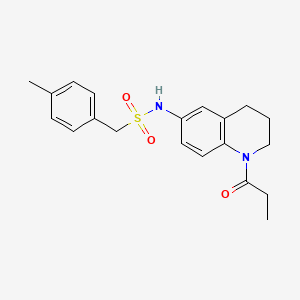
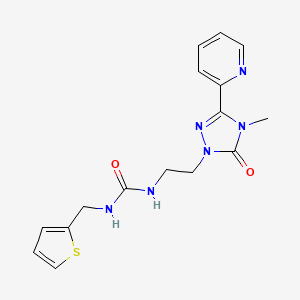
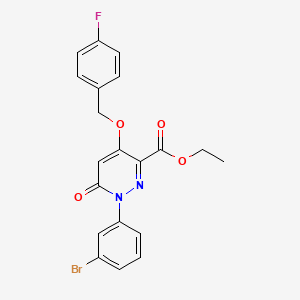
![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)